molecular formula C13H11FOS B8075996 2-[(3-Fluorophenyl)methoxy]benzenethiol

2-[(3-Fluorophenyl)methoxy]benzenethiol

Cat. No.: B8075996
M. Wt: 234.29 g/mol
InChI Key: HSNIYEHUTUJVNF-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methoxy]benzenethiol is a benzenethiol derivative featuring a thiol (-SH) group at position 2 of the benzene ring and a (3-fluorophenyl)methoxy substituent. The (3-fluorophenyl)methoxy group consists of a fluorinated benzyl ether, where the fluorine atom is para to the methoxy linkage. This compound combines the electronic effects of fluorine (electron-withdrawing) with the steric and electronic properties of the methoxy group, making it distinct from non-fluorinated analogs. Potential applications include its use as a synthetic intermediate in pharmaceuticals or agrochemicals, where the thiol group’s reactivity and fluorine’s metabolic stability are advantageous .

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-5-3-4-10(8-11)9-15-12-6-1-2-7-13(12)16/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNIYEHUTUJVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 137948263 involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for inclusion complex formation . The determination of the inclusion formation constant and the most used methods to prepare host inclusion in the non-polar cavity of cyclodextrins are crucial steps in the synthesis process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques that ensure the purity and yield of the final product. These methods are designed to be efficient and cost-effective, catering to the demands of various industries.

Chemical Reactions Analysis

Types of Reactions: The compound with Chemical Abstracts Service number 137948263 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties.

Scientific Research Applications

The compound with Chemical Abstracts Service number 137948263 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has applications in various industries, including pharmaceuticals, agriculture, and materials science .

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 137948263 involves specific molecular targets and pathways. It interacts with certain proteins and enzymes, modulating their activity and leading to various biological effects. The detailed mechanism of action is often studied to understand its potential therapeutic applications and to develop new drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2-[(3-Fluorophenyl)methoxy]benzenethiol with structurally related benzenethiol derivatives from the literature:

Compound Name Substituents Key Properties Yield (Synthesis) Applications References
2-(Diphenylamino)benzenethiol Diphenylamino group at position 2 Higher basicity due to amino group; lower thiol acidity (pKa ~9-10) 79% Ligand in metal complexes
2-(Bis(4-methoxyphenyl)amino)benzenethiol Bis(4-methoxyphenyl)amino group Electron-donating methoxy groups reduce thiol acidity (pKa ~8.5) 84% Organic electronics, catalysis
(2-Fluorophenyl)methanethiol Fluorophenylmethyl-thiol High lipophilicity (XLogP3 ~2.5); strong C-F bond enhances stability Not reported Pharmaceutical intermediates
2-(Phenylamino)benzenethiol Phenylamino group at position 2 Moderate acidity (pKa ~7.5); molecular weight 201.29 g/mol Not reported Research chemical, dye synthesis
This compound (3-Fluorophenyl)methoxy group Predicted higher thiol acidity (pKa ~6-7) due to electron-withdrawing fluorine Not reported Drug design, agrochemicals Inferred

Physicochemical Properties

  • Lipophilicity: The 3-fluorophenyl group increases logP compared to non-fluorinated analogs, improving membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Fluorine’s strong C-F bond likely enhances thermal stability, similar to (2-Fluorophenyl)methanethiol .

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